D-ribofuranose
Overview
Description
- D-ribofuranose is a five-carbon sugar (pentose) with a furanose ring structure.
- It is a key component in nucleic acids (RNA and DNA) and plays a central role in genetic information storage and flow.
- In solution, it exists in an equilibrium of α- and β-D-ribofuranose forms.
Synthesis Analysis
- D-ribofuranose can be synthesized from D-ribose through various methods, including deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside.
Molecular Structure Analysis
- D-ribofuranose has a five-membered furanose ring .
- It is a monosaccharide with the chemical formula C5H10O5 .
- The anomeric carbon undergoes mutarotation in solution, resulting in an equilibrium mixture of α and β configurations.
Chemical Reactions Analysis
- D-ribofuranose participates in various glycosidic reactions , forming glycosides and nucleosides.
- It is involved in phosphorylation and ADP-ribosylation processes.
Physical And Chemical Properties Analysis
- D-ribofuranose is a white crystalline solid .
- It has a molecular weight of approximately 150.13 g/mol .
- It is soluble in water and stable under standard conditions.
Scientific Research Applications
1. Pharmacological Activities
D-ribofuranose derivatives have been investigated for their potential pharmacological properties. For instance, a study by (Rahman et al., 2020) synthesized α-D-ribofuranose derivatives and found them to exhibit significant analgesic and anti-inflammatory effects, indicating their potential as lead compounds in developing new therapeutic agents.
2. Antiproliferative Agents
In cancer research, novel ribofuranose nucleoside analogues have been designed and synthesized as antiproliferative agents. A study conducted by (Atay et al., 2018) utilized molecular docking and density functional theory (DFT) study to assess these compounds' potential inhibitory effects against cancer-related receptors.
3. Oligodeoxynucleotide Synthesis
Research by (Millican et al., 1984) explored the synthesis of short oligodeoxynucleotides containing D-ribofuranose analogues. These compounds were hybridized to complementary strands, contributing to the understanding of nucleotide synthesis and stability.
4. Synthesis Techniques
Advancements in synthetic chemistry involving D-ribofuranose have been made. (Suda & Mukaiyama, 1993) developed an efficient method for the stereoselective synthesis of β-D- and α-D-ribofuranosides, crucial for various biochemical applications.
5. RNA Building Blocks
D-ribofuranose plays a role in RNA research as well. A study by (Parsch & Engels, 2002) synthesized ribonucleoside analogues involving D-ribofuranose, which helped in understanding the duplex stabilizing forces in RNA structures.
Safety And Hazards
- D-ribofuranose is not considered hazardous .
- It is important to avoid dust formation and contact with skin and eyes .
Future Directions
- Further research should explore the role of N-ribosides in the origin of life and their significance in metabolic pathways .
- Investigate why life arose from derivatives of β-D-ribofuranose instead of other sugar moieties.
Feel free to ask if you need more information! 😊
properties
IUPAC Name |
(3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-SOOFDHNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317333 | |
Record name | D-Ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-Ribose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
D-ribofuranose | |
CAS RN |
613-83-2 | |
Record name | D-Ribofuranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Ribofuranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Ribose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
95 °C | |
Record name | D-Ribose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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